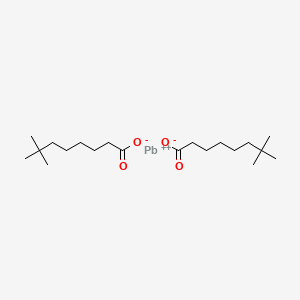
Methyl(2-phenylpropyl)diethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2→C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Hydrolysis: Silanols and ethanol.
Substitution: Substituted silanes with new functional groups.
Aplicaciones Científicas De Investigación
Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mecanismo De Acción
The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Diethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 2-phenylpropyl group.
Trimethoxyphenylsilane: Contains three methoxy groups instead of two ethoxy groups.
Dimethyldiethoxysilane: Contains two methyl groups instead of a 2-phenylpropyl group.
Uniqueness
Methyl(2-phenylpropyl)diethoxysilane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in drug delivery systems and surface modifications .
Propiedades
Número CAS |
70851-46-6 |
|---|---|
Fórmula molecular |
C14H24O2Si |
Peso molecular |
252.42 g/mol |
Nombre IUPAC |
diethoxy-methyl-(2-phenylpropyl)silane |
InChI |
InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 |
Clave InChI |
ATYQOTLOEXLOJK-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



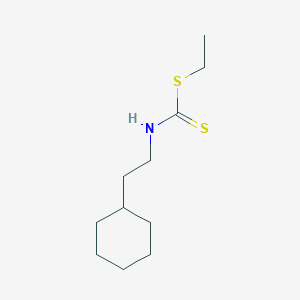
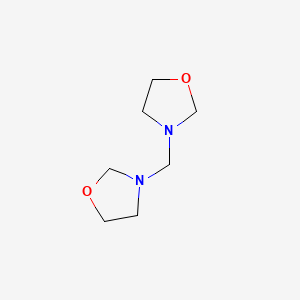

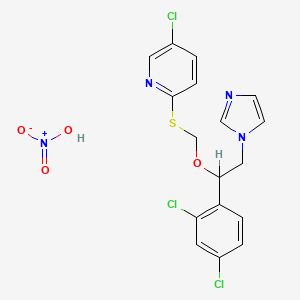
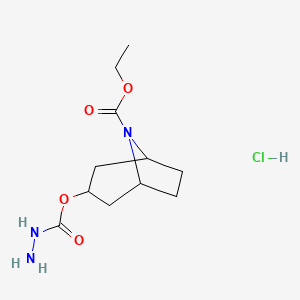
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

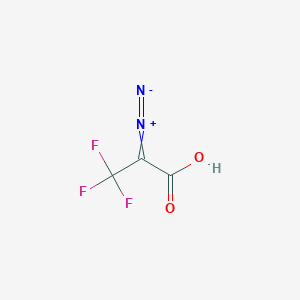
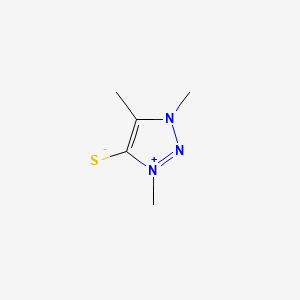
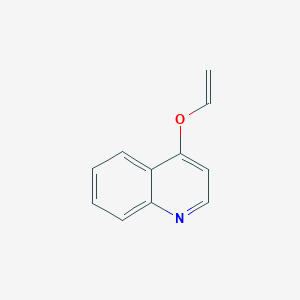
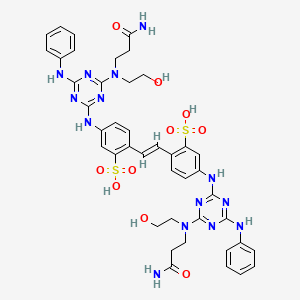
![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
